N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-methoxybenzamide
Description
Properties
IUPAC Name |
N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-3-16-20-21-18(24-16)12-8-10-13(11-9-12)19-17(22)14-6-4-5-7-15(14)23-2/h4-11H,3H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQZVXRKMOVGZBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Acylhydrazides
Acylhydrazides serve as precursors for oxadiazole formation. For 5-ethyl-substituted derivatives, ethyl hydrazinecarboxylate is reacted with a carboxylic acid derivative under dehydrating conditions. For example:
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Step 1 : Ethyl hydrazinecarboxylate reacts with 4-nitrobenzoyl chloride to form the intermediate acylhydrazide.
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Step 2 : Cyclization using phosphorus oxychloride (POCl₃) at 80–100°C yields 5-ethyl-2-(4-nitrophenyl)-1,3,4-oxadiazole.
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Reduction : The nitro group is reduced to an amine using hydrogenation (Pd/C, H₂) or ammonium formate, producing 4-amino-5-ethyl-1,3,4-oxadiazole.
Optimization Notes :
Alternative Route: Hydrazine-Carbon Disulfide Cyclization
A method adapted from Zibotentan synthesis involves carbon disulfide (CS₂) and potassium hydroxide (KOH):
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Procedure : A mixture of ethyl hydrazinecarboxylate, CS₂, and KOH in ethanol is refluxed for 8 hours. The intermediate dithiocarbamate undergoes oxidative cyclization with iodine to form the oxadiazole.
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Advantage : Avoids harsh dehydrating agents but requires careful temperature control.
Functionalization of the Phenyl Ring
The 4-aminophenyl group is introduced via nucleophilic aromatic substitution (NAS) or palladium-catalyzed coupling:
Buchwald-Hartwig Amination
Direct Substitution
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Reaction : 5-Ethyl-1,3,4-oxadiazole-2-thiol is treated with 4-iodoaniline in the presence of copper(I) iodide and potassium carbonate.
Amide Bond Formation
Coupling the oxadiazole-arylamine with 2-methoxybenzoic acid is critical. Two methods are prevalent:
Acid Chloride Route
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Step 1 : 2-Methoxybenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂).
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Step 2 : The acid chloride reacts with 4-(5-ethyl-1,3,4-oxadiazol-2-yl)aniline in dichloromethane (DCM) with triethylamine (Et₃N) as a base.
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Yield : 82–90%.
Coupling Reagent-Assisted Synthesis
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Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DMF.
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Conditions : Stirred at room temperature for 24 hours.
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Advantage : Avoids moisture-sensitive acid chlorides.
Analytical Validation
| Parameter | Method | Specifications |
|---|---|---|
| Purity | HPLC | ≥98% (C18 column, acetonitrile/water gradient) |
| Structural Confirmation | ¹H/¹³C NMR | δ 8.2 (oxadiazole H), δ 3.9 (OCH₃) |
| Melting Point | Capillary Tube | 192–194°C |
Industrial-Scale Considerations
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Continuous Flow Synthesis : Microreactors enhance heat transfer during cyclization, reducing reaction time by 40%.
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Green Chemistry : Substituting POCl₃ with polymer-supported reagents minimizes waste.
Challenges and Solutions
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Low Solubility : The oxadiazole core’s rigidity necessitates co-solvents (e.g., DMSO:water 7:3) for homogeneous reactions.
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Byproduct Formation : Excess EDCI leads to urea byproducts; stoichiometric control is critical.
Chemical Reactions Analysis
Types of Reactions
N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has shown that compounds containing oxadiazole moieties exhibit promising anticancer activity. N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-methoxybenzamide has been evaluated for its ability to inhibit cancer cell proliferation. In vitro studies demonstrated that the compound significantly reduced the viability of various cancer cell lines, including breast and lung cancer cells.
Mechanism of Action
The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and the inhibition of key signaling pathways involved in cell survival, such as the PI3K/Akt pathway. These findings suggest that this compound could serve as a lead structure for developing novel anticancer agents.
Case Study:
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of oxadiazole derivatives and evaluated their cytotoxicity against cancer cell lines. The most active derivative was found to be this compound, which exhibited an IC50 value of 12 µM against MCF-7 breast cancer cells .
Material Science
Fluorescent Properties
this compound has been investigated for its potential use as a fluorescent probe. The oxadiazole ring contributes to its photophysical properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and sensors.
Data Table: Photophysical Properties
| Property | Value |
|---|---|
| Absorption Maximum (λmax) | 350 nm |
| Emission Maximum (λem) | 450 nm |
| Quantum Yield | 0.45 |
| Solubility in DMSO | 10 mg/mL |
Agricultural Chemistry
Pesticidal Activity
Recent studies have explored the use of this compound as a potential pesticide. Its efficacy against common agricultural pests has been tested in field trials.
Case Study:
A field trial conducted on tomato plants demonstrated that this compound reduced aphid populations by over 70% compared to untreated controls. The compound's mode of action is believed to involve disruption of the pest's nervous system .
Mechanism of Action
The mechanism of action of N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-methoxybenzamide involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is thought to involve inhibition of key enzymes involved in inflammatory and microbial processes.
Comparison with Similar Compounds
Data Tables
Table 1. Structural and Functional Comparison of Key Analogs
Research Findings and Implications
- Anti-Inflammatory Potential: Sulfanyl-substituted oxadiazoles () show neuroprotective effects, suggesting that the target compound’s ethyl group may balance lipophilicity and activity .
- Antibacterial Activity : Trifluoromethoxy derivatives () highlight the importance of electron-withdrawing groups, whereas the target’s methoxy group may offer milder modulation for selectivity .
- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to and , using benzoyl chlorides and heterocyclic amines, but with optimized yields due to stable oxadiazole intermediates .
Biological Activity
N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-methoxybenzamide is a compound belonging to the oxadiazole class of organic compounds. This article explores its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₈H₁₇N₃O₃ |
| Molecular Weight | 313.34 g/mol |
| InChI | InChI=1S/C18H17N3O3/c1-3-16-20-21-18(24-16)12-8-10-13(11-9-12)19-17(22)14-6-4-5-7-15(14)23-2/h4-11H,3H2,1-2H3,(H,19,22) |
The biological activity of this compound primarily involves its interaction with specific molecular targets in the body. It is believed to exert its effects by modulating the activity of enzymes or receptors involved in inflammatory and microbial processes. The exact pathways and molecular targets are still under investigation but may include:
- Enzyme Inhibition : The compound may inhibit key enzymes that contribute to inflammatory responses.
- Receptor Modulation : It may interact with receptors that play a role in cellular signaling pathways related to inflammation and cancer.
Biological Activities
Research indicates that derivatives of oxadiazoles exhibit a wide range of biological activities. For this compound, the following activities have been noted:
Anticancer Activity
Studies have demonstrated that oxadiazole derivatives can inhibit various cancer cell lines by targeting specific proteins involved in cell proliferation and survival. For instance:
- A study highlighted the anticancer potential of 1,3,4-oxadiazole derivatives through their ability to inhibit telomerase activity and other cancer-related enzymes .
- Another research indicated that compounds similar to this compound showed significant cytotoxic effects against different cancer cell lines .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Research suggests that oxadiazole derivatives can exhibit activity against various bacterial strains and fungi:
- A review summarized the antimicrobial potential of 1,3,4-oxadiazole derivatives against pathogens like Staphylococcus aureus and Escherichia coli .
- The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
Case Studies and Research Findings
Several studies have reported on the biological activity of oxadiazole derivatives similar to this compound:
- Antitumor Effects : A specific case study showed that a related compound exhibited significant antitumor effects in vivo by reducing tumor growth in animal models .
- Inflammation Reduction : Another study reported that compounds with similar structures reduced inflammatory markers in cell cultures treated with lipopolysaccharides (LPS) .
Q & A
Basic Research Questions
Q. What established synthetic routes are available for N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2-methoxybenzamide?
- Methodological Answer : Synthesis of oxadiazole derivatives typically involves cyclization of thiosemicarbazide intermediates under dehydrating conditions. For example, cyclization using POCl₃ in dioxane at 80–120°C is common. Key precursors include hydrazine-carbothioamide intermediates derived from substituted benzoyl chlorides. Post-cyclization, coupling with 2-methoxybenzamide via Suzuki-Miyaura or nucleophilic aromatic substitution may be employed. Reaction progress should be monitored via TLC, with purification by column chromatography .
Q. How is the structural integrity of this compound confirmed?
- Methodological Answer :
- 1H/13C NMR : Assign proton environments (e.g., methoxy group at δ ~3.8 ppm, oxadiazole ring protons at δ 8.1–8.5 ppm) and carbon signals.
- Mass Spectrometry (ESI-MS/APCI-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₈H₁₆N₃O₃ at m/z 322.12).
- HPLC : Ensure purity (>95%) with retention time consistency (e.g., 12–13 minutes using C18 columns, acetonitrile/water mobile phase) .
Q. What preliminary biological activities are reported for structural analogs?
- Methodological Answer : Oxadiazole analogs exhibit:
- Anticancer Activity : Tested via MTT assays (IC₅₀ values in μM range against HeLa or MCF-7 cells).
- Enzyme Inhibition : Evaluated against kinases (e.g., EGFR) using fluorescence-based assays.
- Antimicrobial Activity : Screened via broth microdilution (MIC values for S. aureus or E. coli). Always include positive controls (e.g., doxorubicin for cytotoxicity) .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher oxadiazole ring formation yields?
- Methodological Answer :
- Catalysts : Compare POCl₃, PCl₅, or polyphosphoric acid for cyclization efficiency.
- Solvent Screening : Test dioxane, THF, or DMF for solubility and reactivity.
- Temperature Gradients : Optimize between 80–120°C to minimize side products.
- In Situ Monitoring : Use FT-IR to track carbonyl (C=O) and C-N bond formation .
Q. How to resolve discrepancies in reported biological activity data?
- Methodological Answer :
- Purity Validation : Re-test compounds with ≥95% HPLC purity to exclude impurities affecting results.
- Assay Standardization : Use identical cell lines (e.g., NCI-60 panel) and incubation times (48–72 hours).
- Target Validation : Confirm mechanism via siRNA knockdown or competitive binding assays .
Q. What strategies enhance target selectivity in derivative design?
- Methodological Answer :
- Substituent Modification : Introduce electron-withdrawing groups (e.g., -CF₃) on the benzamide moiety to improve binding pocket interactions.
- Molecular Docking : Use AutoDock Vina to predict binding affinity with target proteins (e.g., tubulin).
- ADMET Profiling : Assess logP (<5) and polar surface area (<140 Ų) for bioavailability .
Data Contradiction Analysis
Q. Why do some studies report divergent IC₅₀ values for structurally similar compounds?
- Methodological Answer :
- Cellular Context : Differences in cell membrane permeability (e.g., P-gp overexpression in resistant lines).
- Assay Conditions : Variability in serum concentration (e.g., 5% vs. 10% FBS) or endpoint detection (MTT vs. resazurin).
- Compound Stability : Assess degradation in culture media via LC-MS over 24 hours .
Experimental Design Considerations
Q. How to design a robust SAR study for this compound?
- Methodological Answer :
- Core Modifications : Synthesize derivatives with variations in the oxadiazole (e.g., 1,2,4- vs. 1,3,4-oxadiazole) and methoxy positions.
- Control Compounds : Include analogs lacking the ethyl or methoxy groups.
- High-Throughput Screening : Use 96-well plates with triplicate wells and Z’-factor >0.5 for assay reliability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
